CID 78061001
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061001: is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78061001 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs. These methods often involve advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78061001 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
CID 78061001 has a wide range of scientific research applications, including but not limited to:
Chemistry: In chemistry, this compound is used as a reagent and catalyst in various chemical reactions. Its unique properties make it an essential component in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is often employed in experiments to investigate the effects of chemical compounds on biological systems.
Medicine: In medicine, this compound has potential therapeutic applications. It is being studied for its efficacy in treating various diseases and conditions. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the production of various materials and products. Its unique chemical properties make it suitable for use in manufacturing processes, including the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of CID 78061001 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
CID 78061001 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CID 12345678: Known for its applications in chemical synthesis and catalysis.
CID 23456789: Used in biological research for studying cellular processes.
CID 34567890: Investigated for its potential therapeutic applications in medicine.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications across different scientific fields.
Eigenschaften
Molekularformel |
C9H22PSn |
---|---|
Molekulargewicht |
279.95 g/mol |
InChI |
InChI=1S/C6H13P.3CH3.Sn/c1-5-3-7-4-6(5)2;;;;/h5-7H,3-4H2,1-2H3;3*1H3; |
InChI-Schlüssel |
HEAACCVFAVYJOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CPCC1C.C[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.